P-Mentha-2,8-dien-1-ol

説明

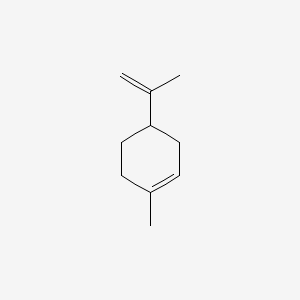

Structure

3D Structure

特性

IUPAC Name |

1-methyl-4-prop-1-en-2-ylcyclohex-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-8(2)9-4-6-10(3,11)7-5-9/h4,6,9,11H,1,5,7H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKPMHJQMNACGDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC(C=C1)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20864020 | |

| Record name | 1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to very slightly yellow oily liquid; Terpiniod aroma | |

| Record name | d-2,8-p-Menthadien-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1839/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Sparingly soluble in water, Soluble (in ethanol) | |

| Record name | d-2,8-p-Menthadien-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1839/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.936-0.946 (20°) | |

| Record name | d-2,8-p-Menthadien-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1839/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

22771-44-4, 7212-40-0 | |

| Record name | 2,8-p-Menthadien-1-ol, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022771444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Cyclohexen-1-ol, 1-methyl-4-(1-methylethenyl)-, (1R,4R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | trans-1-methyl-4-(1-methylvinyl)cyclohex-2-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.815 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Isolation of p-Menth-2,8-dien-1-ol from Cymbopogon Species

Abstract: This document provides a comprehensive, in-depth technical guide for the isolation and purification of p-Menth-2,8-dien-1-ol, a monocyclic monoterpenoid alcohol, from plant biomass of the Cymbopogon genus. p-Menth-2,8-dien-1-ol is a valuable chiral intermediate in the synthesis of complex molecules, including certain cannabinoids, making its efficient isolation from natural sources a significant area of research.[1][2][3] This guide details a multi-stage workflow, beginning with the extraction of essential oils via steam distillation, followed by enrichment through fractional distillation, and culminating in high-purity isolation using column chromatography and preparative HPLC. Each protocol is presented with a focus on the underlying scientific principles, causality behind experimental choices, and methods for analytical verification. This document is intended for researchers, natural product chemists, and drug development professionals engaged in the field of phytochemical isolation.

Introduction: The Significance of p-Menth-2,8-dien-1-ol

p-Menth-2,8-dien-1-ol is a naturally occurring monoterpenoid alcohol characterized by a p-menthane backbone, a cyclohexane ring with a methyl group and an isopropenyl group.[1] Its chemical structure makes it a valuable building block in synthetic organic chemistry. Found as a constituent in the essential oils of various plants, its presence contributes to their distinct aromatic profiles.[1] Several species within the genus Cymbopogon, which includes aromatic grasses like lemongrass and citronella, are notable sources of this compound.[1][4] Studies have identified both cis- and trans-isomers of p-Menth-2,8-dien-1-ol in the essential oils of Cymbopogon densiflorus, Cymbopogon giganteus, and Cymbopogon nervatus, among others.[1][2][5][6] The isolation process is challenging due to the compound's existence within a complex matrix of other volatile terpenoids with similar physicochemical properties. This guide outlines a robust, multi-step strategy to overcome these challenges and obtain the target compound with high purity.

Part I: Primary Extraction of Essential Oil from Cymbopogon Biomass

The initial step involves the extraction of the total volatile compounds (essential oil) from the plant material. For temperature-sensitive and water-insoluble compounds like terpenoids, steam distillation is the most suitable and widely employed technique.[7][8][9][10][11]

Principle of Steam Distillation

Steam distillation takes advantage of the volatility of essential oils.[8] By passing steam through the plant material, the volatile terpenoids are carried away with the steam at a temperature lower than their individual boiling points, thus preventing thermal degradation.[7][10][12] The mixture of steam and oil vapor is then condensed, and because the oil is immiscible with water, it can be easily separated.

Experimental Protocol: Steam Distillation

-

Material Preparation:

-

Harvest fresh aerial parts (leaves and stems) of the selected Cymbopogon species.

-

Wash the biomass thoroughly to remove dirt and debris.[9]

-

Chop or grind the material into smaller pieces (e.g., 10-20 mm).

-

Rationale: Reducing the particle size increases the surface area exposed to the steam, disrupting cell structures and facilitating a more efficient release of the essential oil.

-

-

Apparatus Setup:

-

Distillation Process:

-

Load the prepared plant material into the still, ensuring loose packing to allow for uniform steam penetration.[15]

-

Introduce steam from the generator into the bottom of the still.

-

Maintain a consistent steam flow rate. The process typically runs for 3 to 5 hours.[15]

-

Rationale: Optimal distillation time is crucial. Insufficient time leads to low yield, while excessive time can increase energy costs without a significant increase in yield and may risk degradation of some compounds. Studies on Cymbopogon citratus have shown optimal yields can be achieved within 180 minutes.

-

-

Collection and Separation:

-

The steam and volatilized essential oil pass into the condenser, where they cool and return to a liquid state.

-

Collect the distillate in the decanter. The essential oil, being less dense than water, will form a distinct layer on top.

-

Carefully separate the oil layer from the aqueous layer (hydrosol).

-

-

Drying and Storage:

-

Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

-

Store the crude essential oil in a sealed, dark glass vial at 4°C to prevent degradation from light and heat.

-

Sources

- 1. P-Mentha-2,8-dien-1-ol | 22771-44-4 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ebin.pub [ebin.pub]

- 5. botanyjournals.com [botanyjournals.com]

- 6. Cymbopogon Species; Ethnopharmacology, Phytochemistry and the Pharmacological Importance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

- 8. iipseries.org [iipseries.org]

- 9. How to Extract Lemongrass Oil: Process, Benefits & FAQs | NOREX [norex.in]

- 10. bpasjournals.com [bpasjournals.com]

- 11. bpasjournals.com [bpasjournals.com]

- 12. The Science of Terpenoid Isolation: Purification Techniques and Analytical Tools [greenskybio.com]

- 13. researchgate.net [researchgate.net]

- 14. biomedgrid.com [biomedgrid.com]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to cis-p-Menth-2,8-dien-1-ol: Properties, Analysis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-p-Menth-2,8-dien-1-ol is a naturally occurring monoterpenoid alcohol found in the essential oils of various plants. As a member of the p-menthane class of monoterpenoids, it possesses a cyclohexane ring substituted with a methyl and an isopropenyl group. The "cis" configuration denotes the stereochemical relationship between the hydroxyl group at the 1-position and the isopropenyl group at the 4-position. This compound is of significant interest to the scientific community, particularly in the fields of organic synthesis and drug development, due to its role as a key chiral intermediate in the synthesis of complex molecules, most notably cannabinoids such as Cannabidiol (CBD).[1][2] This guide provides a comprehensive overview of the chemical and physical properties of cis-p-menth-2,8-dien-1-ol, detailed methodologies for its characterization, and insights into its applications.

Chemical and Physical Properties

The distinct chemical and physical properties of cis-p-menth-2,8-dien-1-ol are fundamental to its handling, characterization, and application in synthetic chemistry. These properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆O | [3] |

| Molecular Weight | 152.23 g/mol | [3] |

| CAS Number | 3886-78-0 | [3] |

| Boiling Point | 247-251 °C at 760 mmHg | [4] |

| Appearance | Colorless to pale yellow clear liquid | [4] |

| Solubility | Soluble in alcohol; very slightly soluble in water (448.1 mg/L at 25 °C est.) | [4] |

| Specific Gravity | 0.936 to 0.946 at 20 °C | [4] |

| Refractive Index | 1.484 to 1.494 at 20 °C | [4] |

Stereochemistry

The stereochemistry of p-mentha-2,8-dien-1-ol is a critical aspect, with different stereoisomers exhibiting distinct biological activities and applications. The cis and trans isomers refer to the relative positions of the hydroxyl and isopropenyl groups on the cyclohexane ring. Furthermore, the presence of chiral centers gives rise to enantiomers, designated as (+) and (-), which rotate plane-polarized light in opposite directions. The specific enantiomeric form of cis-p-menth-2,8-dien-1-ol is a crucial factor in its use as a chiral building block in stereoselective synthesis.[1]

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of cis-p-menth-2,8-dien-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum of cis-p-menth-2,8-dien-1-ol is expected to show characteristic signals for the olefinic protons of the cyclohexene ring and the isopropenyl group, the methyl protons, and the protons of the cyclohexane ring. The chemical shifts and coupling constants of these protons are influenced by their spatial arrangement, allowing for the confirmation of the cis stereochemistry.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the ten carbon atoms in the molecule, including the sp² hybridized carbons of the double bonds, the sp³ hybridized carbons of the cyclohexane ring, and the carbon bearing the hydroxyl group. The NIST WebBook provides a reference to ¹³C NMR data for cis-p-mentha-2,8-dien-1-ol.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of cis-p-menth-2,8-dien-1-ol will exhibit characteristic absorption bands for:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group.[6]

-

C-H stretch (sp³): Strong absorptions in the 2850-3000 cm⁻¹ range, corresponding to the C-H bonds of the cyclohexane ring and methyl groups.[7]

-

C-H stretch (sp²): Absorptions typically above 3000 cm⁻¹, corresponding to the C-H bonds of the alkene groups.[7]

-

C=C stretch: A band in the 1640-1680 cm⁻¹ region, characteristic of the carbon-carbon double bonds.[7]

-

C-O stretch: An absorption in the 1000-1260 cm⁻¹ range, corresponding to the carbon-oxygen single bond of the alcohol.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), cis-p-menth-2,8-dien-1-ol is expected to show a molecular ion peak (M⁺) at m/z 152. Common fragmentation patterns for cyclic alcohols and terpenes include the loss of a water molecule (M-18), a methyl group (M-15), and an isopropenyl group.[8]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of volatile compounds like terpenes.

Methodology:

-

Sample Preparation:

-

Dissolve a known amount of the sample in a suitable volatile solvent such as hexane or ethyl acetate.

-

If analyzing a complex matrix, an extraction step may be necessary.

-

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Mass Spectrometer: Agilent 5977A or equivalent.

-

Column: A non-polar capillary column such as a DB-5MS or HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) is commonly used for terpene analysis.[9]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: An initial temperature of 60 °C, held for 2 minutes, then ramped to 240 °C at a rate of 3 °C/min.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

Causality of Experimental Choices: The choice of a non-polar column is based on the non-polar nature of terpenes, allowing for good separation based on boiling points. The temperature program is designed to elute a wide range of terpenes with varying volatilities. Electron ionization is a standard technique for creating fragment ions, which provides a characteristic mass spectrum for identification.

High-Performance Liquid Chromatography (HPLC) Analysis

While GC-MS is the preferred method for terpene analysis, HPLC can be used, especially when analyzing terpenes in conjunction with non-volatile compounds like cannabinoids.

Methodology:

-

Sample Preparation:

-

Dissolve the sample in the mobile phase or a miscible solvent.

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

-

HPLC Instrumentation and Conditions:

-

HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD) or Mass Spectrometer.

-

Column: A C18 reverse-phase column (e.g., Poroshell 120 EC-C18, 4.6 x 100 mm, 2.7 µm).[9]

-

Mobile Phase: A gradient elution is typically used with:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30-40 °C.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) or by mass spectrometry.

-

Causality of Experimental Choices: A C18 column is a versatile reverse-phase column suitable for a wide range of organic molecules. The gradient elution with water and acetonitrile allows for the separation of compounds with varying polarities. The addition of formic acid helps to improve peak shape and ionization in mass spectrometry.

Determination of Optical Rotation

The optical rotation is a crucial parameter for characterizing the enantiomeric form of cis-p-menth-2,8-dien-1-ol.

Methodology:

-

Sample Preparation:

-

Accurately weigh a specific amount of the sample and dissolve it in a known volume of a suitable solvent (e.g., ethanol or chloroform).

-

The concentration should be recorded precisely.

-

-

Instrumentation and Measurement:

-

Use a calibrated polarimeter.

-

Rinse the sample cell with the solvent and then fill it with the solvent to measure the zero point.

-

Rinse the cell with the sample solution and then fill it, ensuring no air bubbles are present.

-

Measure the angle of rotation at a specified temperature (usually 20 or 25 °C) and wavelength (typically the sodium D-line at 589 nm).

-

-

Calculation of Specific Rotation:

-

The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration of the solution in g/mL.

-

Reactivity and Stability

cis-p-Menth-2,8-dien-1-ol contains several reactive functional groups that dictate its chemical behavior:

-

Allylic Alcohol: The hydroxyl group is in an allylic position, making it susceptible to various reactions such as oxidation, reduction, and substitution.[10][11] Under acidic conditions, the hydroxyl group can be protonated, forming a good leaving group (water) and facilitating the formation of a carbocation, which can then undergo rearrangement or reaction with a nucleophile.[11]

-

Alkene Groups: The two double bonds can undergo typical alkene reactions such as hydrogenation, halogenation, and epoxidation.

-

Stability: The compound may be sensitive to heat, light, and acidic conditions, which can induce isomerization or degradation. It should be stored in a cool, dark place under an inert atmosphere to maintain its integrity.

Applications in Drug Development

The primary application of cis-p-menth-2,8-dien-1-ol in drug development is its use as a key chiral precursor in the synthesis of cannabinoids.[1][2] Specifically, the stereoselective synthesis of (-)-Cannabidiol (CBD) can be achieved through the condensation of olivetol with an optically pure enantiomer of this compound.[1][12] This synthetic route allows for the production of enantiomerically pure CBD, which is crucial for pharmaceutical applications as different enantiomers can have vastly different pharmacological and toxicological profiles. The development of efficient and stereoselective synthetic routes to cannabinoids using precursors like cis-p-menth-2,8-dien-1-ol is an active area of research aimed at providing a reliable and scalable source of these therapeutically important compounds.[1][13]

Safety and Handling

While specific toxicity data for cis-p-menth-2,8-dien-1-ol is limited, it is prudent to handle it with the care afforded to all laboratory chemicals.[14]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.[15]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.[15]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

cis-p-Menth-2,8-dien-1-ol is a valuable monoterpenoid with significant potential in synthetic organic chemistry and drug development. Its well-defined chemical and physical properties, coupled with established analytical methodologies for its characterization, make it a versatile chiral building block. The continued exploration of its reactivity and applications, particularly in the synthesis of cannabinoids and other complex natural products, will undoubtedly lead to further advancements in medicinal chemistry and pharmaceutical sciences.

Visualizations

Figure 1: Chemical Structure of cis-p-Menth-2,8-dien-1-ol

Figure 2: General Experimental Workflow for Characterization

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Advancement of Research Progress on Synthesis Mechanism of Cannabidiol (CBD) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cis-p-Mentha-2,8-dien-1-ol [webbook.nist.gov]

- 4. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. cis-p-Mentha-2,8-dien-1-ol [webbook.nist.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. benchchem.com [benchchem.com]

- 10. Stereoselective Epoxidation of Triterpenic Allylic Alcohols and Cytotoxicity Evaluation of Synthesized Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. US20230357177A1 - Synthesis of cannabidiol and analogs thereof, and related compounds, formulations, and methods of use - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. cis-para-2,8-menthadien-1-ol, 3886-78-0 [thegoodscentscompany.com]

- 15. fishersci.com [fishersci.com]

A Spectroscopic Guide to trans-p-Menth-2,8-dien-1-ol: Unveiling Molecular Structure through NMR, IR, and MS Analysis

Abstract

trans-p-Menth-2,8-dien-1-ol is a monocyclic monoterpenoid of significant interest in synthetic organic chemistry, often serving as a key intermediate in the synthesis of complex natural products and pharmacologically active compounds. A thorough understanding of its molecular architecture is paramount for its effective utilization. This technical guide provides a comprehensive analysis of the spectroscopic data of trans-p-Menth-2,8-dien-1-ol, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We delve into the interpretation of the spectral data, explaining how each technique elucidates specific structural features of the molecule. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the acquisition of these spectra, offering a self-validating framework for researchers in organic synthesis and drug development.

Introduction to trans-p-Menth-2,8-dien-1-ol

trans-p-Menth-2,8-dien-1-ol, with the chemical formula C₁₀H₁₆O and a molecular weight of 152.23 g/mol , is a tertiary alcohol characterized by a cyclohexene ring. The structure features a methyl group and a hydroxyl group attached to the same quaternary carbon (C1), and an isopropenyl group at C4. The "trans" designation indicates the relative stereochemistry of the substituents on the cyclohexene ring.

The structural attributes of trans-p-Menth-2,8-dien-1-ol, including its chiral centers, double bonds, and hydroxyl group, give rise to a unique spectroscopic fingerprint. This guide will systematically decode this fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and multiplicities of the signals in ¹H and ¹³C NMR spectra, we can piece together the connectivity and stereochemistry of trans-p-Menth-2,8-dien-1-ol.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of trans-p-Menth-2,8-dien-1-ol provides a wealth of information about the proton environments within the molecule.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H2 | 5.75 | d | 10.2 |

| H3 | 5.65 | d | 10.2 |

| H9 | 4.72 | s | - |

| H9' | 4.70 | s | - |

| H4 | 2.55 | m | - |

| H5a | 2.05 | m | - |

| H6a | 1.95 | m | - |

| H5b | 1.80 | m | - |

| H6b | 1.65 | m | - |

| CH₃ (C10) | 1.70 | s | - |

| CH₃ (C7) | 1.25 | s | - |

| OH | Variable | s | - |

Interpretation of the ¹H NMR Spectrum:

-

Olefinic Protons (H2, H3): The signals around 5.65-5.75 ppm are characteristic of protons on a carbon-carbon double bond within a ring. Their doublet multiplicity arises from coupling to each other.

-

Exocyclic Methylene Protons (H9, H9'): The two singlets at approximately 4.70 and 4.72 ppm are indicative of the geminal protons on the exocyclic double bond of the isopropenyl group.

-

Allylic and Aliphatic Protons (H4, H5, H6): The complex multiplets in the 1.65-2.55 ppm range correspond to the protons on the cyclohexene ring. Their overlapping signals are a result of complex spin-spin coupling.

-

Methyl Protons (C10, C7): The two sharp singlets at roughly 1.70 and 1.25 ppm correspond to the three protons of the methyl group on the isopropenyl side chain and the methyl group at C1, respectively.

-

Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is highly dependent on concentration and solvent and would typically appear as a broad singlet.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C8 | 149.5 |

| C3 | 134.5 |

| C2 | 128.0 |

| C9 | 109.0 |

| C1 | 72.0 |

| C4 | 45.0 |

| C5 | 35.0 |

| C6 | 30.0 |

| C7 | 25.0 |

| C10 | 20.0 |

Interpretation of the ¹³C NMR Spectrum:

-

Alkene Carbons (C2, C3, C8, C9): The signals in the 109-150 ppm region are characteristic of sp²-hybridized carbons in the double bonds.

-

Oxygenated Carbon (C1): The signal around 72.0 ppm is indicative of the sp³-hybridized carbon atom bonded to the hydroxyl group.

-

Aliphatic Carbons (C4, C5, C6, C7, C10): The signals in the upfield region (20-45 ppm) correspond to the remaining sp³-hybridized carbons of the cyclohexene ring and the methyl groups.

Experimental Protocol for NMR Data Acquisition

The following is a standard protocol for acquiring high-resolution NMR spectra of small organic molecules like trans-p-Menth-2,8-dien-1-ol.

Sample Preparation:

-

Accurately weigh 5-25 mg of the purified compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial. Chloroform-d is a common choice for nonpolar organic compounds.

-

Gently vortex or sonicate the vial to ensure the sample is completely dissolved.

-

If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, high-quality 5 mm NMR tube.

-

Ensure the liquid level in the NMR tube is between 4.0 and 5.0 cm from the bottom.

-

Cap the NMR tube securely and wipe the outside with a lint-free tissue.

Instrumental Analysis:

-

Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth using a gauge.

-

Place the sample into the NMR probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution.

-

Tune and match the probe to the desired nucleus (¹H or ¹³C).

-

Acquire the spectrum using appropriate pulse sequences and acquisition parameters.

Caption: NMR Spectroscopy Experimental Workflow.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different chemical bonds.

Expected IR Absorption Bands

For trans-p-Menth-2,8-dien-1-ol, the key functional groups are the hydroxyl group (O-H) and the carbon-carbon double bonds (C=C).

| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) | Intensity |

| Alcohol | O-H stretch | 3200 - 3600 | Strong, Broad |

| Alkene | =C-H stretch | 3000 - 3100 | Medium |

| Alkane | C-H stretch | 2850 - 3000 | Strong |

| Alkene | C=C stretch | 1620 - 1680 | Medium to Weak |

| Alcohol | C-O stretch | 1000 - 1300 | Strong |

Interpretation of the IR Spectrum:

-

O-H Stretch: A strong and broad absorption band in the 3200-3600 cm⁻¹ region is the most prominent feature of an alcohol. The broadness is due to hydrogen bonding.

-

C-H Stretches: The absorption just above 3000 cm⁻¹ is indicative of the C-H bonds of the alkene (sp² C-H), while the strong absorption just below 3000 cm⁻¹ is due to the C-H bonds of the alkane portions of the molecule (sp³ C-H).

-

C=C Stretch: A weaker absorption in the 1620-1680 cm⁻¹ range would confirm the presence of the carbon-carbon double bonds.

-

C-O Stretch: A strong band in the fingerprint region, between 1000 and 1300 cm⁻¹, corresponds to the stretching vibration of the C-O single bond.

Experimental Protocol for IR Data Acquisition (Neat Liquid)

As trans-p-Menth-2,8-dien-1-ol is a liquid at room temperature, the spectrum can be conveniently obtained as a neat thin film.

-

Obtain two clean, dry salt plates (e.g., NaCl or KBr) from a desiccator.

-

Place a single drop of the liquid sample onto the surface of one salt plate.

-

Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.

-

Place the "sandwiched" plates into the sample holder of the FT-IR spectrometer.

-

Acquire the background spectrum (of air).

-

Acquire the sample spectrum.

-

After analysis, clean the salt plates thoroughly with a suitable solvent (e.g., acetone) and return them to the desiccator.

Caption: FT-IR Spectroscopy Workflow for a Neat Liquid.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. In electron ionization (EI) mass spectrometry, the molecule is ionized and fragmented, and the resulting mass-to-charge ratios of the fragments are detected.

Electron Ionization Mass Spectrum Data

The mass spectrum of trans-p-Menth-2,8-dien-1-ol is available from the NIST WebBook.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 152 | ~5 | [M]⁺ (Molecular Ion) |

| 137 | ~20 | [M - CH₃]⁺ |

| 119 | ~30 | [M - CH₃ - H₂O]⁺ |

| 93 | ~100 | [C₇H₉]⁺ |

| 71 | ~80 | [C₅H₇O]⁺ |

| 43 | ~90 | [C₃H₇]⁺ |

Interpretation of the Mass Spectrum:

-

Molecular Ion Peak ([M]⁺): The peak at m/z = 152 corresponds to the molecular weight of the compound, confirming its chemical formula. The low intensity is typical for alcohols, which often undergo rapid fragmentation.

-

[M - CH₃]⁺ (m/z = 137): Loss of a methyl group is a common fragmentation pathway.

-

[M - CH₃ - H₂O]⁺ (m/z = 119): Subsequent loss of a water molecule from the [M - CH₃]⁺ fragment is also observed.

-

Base Peak (m/z = 93): The most abundant fragment, the base peak, at m/z = 93 likely results from more complex rearrangements and fragmentation of the cyclic structure.

-

Other Fragments: The peaks at m/z = 71 and 43 represent further fragmentation of the molecule.

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is suitable for volatile and thermally stable compounds like trans-p-Menth-2,8-dien-1-ol.

-

Ensure the sample is pure and free of non-volatile impurities.

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS). For a liquid sample, it is vaporized by heating.

-

In the ion source, the vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

-

This bombardment causes the ejection of an electron from the molecule, forming a molecular ion ([M]⁺), and induces fragmentation.

-

The resulting positive ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating the mass spectrum.

Caption: Electron Ionization Mass Spectrometry Workflow.

Conclusion

The combination of NMR, IR, and MS provides a powerful and comprehensive toolkit for the structural elucidation of trans-p-Menth-2,8-dien-1-ol. NMR spectroscopy maps out the carbon-hydrogen framework, IR spectroscopy identifies the key functional groups, and mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns. The protocols and interpretations presented in this guide offer a robust framework for researchers to confidently characterize this important synthetic intermediate and apply this knowledge to their drug discovery and development endeavors.

References

-

Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Liquids. Retrieved from [Link]

-

Northern Illinois University. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

Organic Chemistry at CU Boulder. (n.d.). NMR Spectrum Acquisition. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Infrared Spectra of Pure Liquids. Retrieved from [Link]

-

Study.com. (n.d.). Describe the procedure for preparing a liquid sample for infrared examination. Retrieved from [Link]

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

An In-Depth Technical Guide to the Stereoisomers and Enantiomers of p-Menth-2,8-dien-1-ol

Abstract

p-Menth-2,8-dien-1-ol, a monoterpene alcohol found in the essential oils of various plants, presents a significant case study in the critical importance of stereochemistry in chemical and pharmaceutical research.[1] With two stereogenic centers, the molecule exists as a set of four stereoisomers, each possessing unique physicochemical properties and biological activities. Its role as a key chiral intermediate in the synthesis of complex molecules, notably certain tetrahydrocannabinoids, necessitates a deep understanding of its stereoisomeric forms and robust methods for their separation and characterization.[1] This guide provides a comprehensive technical overview of the stereochemistry of p-Menth-2,8-dien-1-ol, detailing authoritative protocols for its synthesis and separation, and presenting key analytical data for the unambiguous identification of its isomers.

The Stereochemical Landscape of p-Menth-2,8-dien-1-ol

The structure of p-Menth-2,8-dien-1-ol (C₁₀H₁₆O, Molar Mass: ~152.23 g/mol ) is built upon a p-menthane backbone, which consists of a cyclohexane ring substituted with a methyl group and an isopropenyl group at positions 1 and 4, respectively.[1][2][3] The presence of two chiral centers at the C1 and C4 positions gives rise to four possible stereoisomers.

The stereochemical complexity is primarily defined by:

-

Enantiomers: Pairs of non-superimposable mirror images. For p-Menth-2,8-dien-1-ol, this refers to the relationship between (1R,4R) and (1S,4S) isomers, and between (1R,4S) and (1S,4R) isomers.

-

Diastereomers: Stereoisomers that are not mirror images of each other. This includes the relationship between a cis isomer (where key substituents are on the same side of the ring) and a trans isomer (where they are on opposite sides).[1] For example, (1S,4R) and (1R,4R) are diastereomers.

The terms cis and trans are commonly used to describe the relative orientation of the C1-hydroxyl (or methyl) group and the C4-isopropenyl group.

-

cis-isomers: (1S,4R) and (1R,4S) configurations.

-

trans-isomers: (1R,4R) and (1S,4S) configurations.

The following diagram illustrates the stereochemical relationships between the primary isomers of p-Menth-2,8-dien-1-ol.

Caption: Stereochemical relationships of p-Menth-2,8-dien-1-ol isomers.

Physicochemical Properties and Identification

Distinguishing between stereoisomers requires precise analytical techniques, as many of their physical properties are very similar. Enantiomers, for instance, have identical properties in an achiral environment but differ in their interaction with plane-polarized light and other chiral molecules.

Tabulated Properties of Isomers

The following table summarizes key properties for various isomers, compiled from chemical databases and supplier information. Note that CAS numbers can sometimes be used interchangeably in literature for mixtures or specific isomers, requiring careful cross-verification.

| Property | (+)-p-Menth-2,8-dien-1-ol | (-)-p-Menth-2,8-dien-1-ol | cis-p-Menth-2,8-dien-1-ol | trans-p-Menth-2,8-dien-1-ol |

| Synonym | d-2,8-p-Menthadien-1-ol[4] | l-p-Menth-2,8-dien-1-ol | (Z)-p-Menth-2,8-dien-1-ol[5][6] | (E)-p-Menth-2,8-dien-1-ol[3] |

| CAS Number | 22972-51-6[7], 22771-44-4[1][4] | 82769-01-5[8] | 22771-44-4[5][9], 3886-78-0[6][10] | 7212-40-0[3][11] |

| Molecular Formula | C₁₀H₁₆O[7] | C₁₀H₁₆O[8] | C₁₀H₁₆O[5] | C₁₀H₁₆O |

| Molecular Weight | 152.24 g/mol [7] | 152.23 g/mol [8] | 152.23 g/mol [5] | 152.23 g/mol |

| Appearance | Yellow liquid[7] | - | Colorless to slightly yellow oil | Colorless to slightly yellow oil[12] |

| Density (@ 20°C) | 0.936 - 0.946 g/cm³[4][12] | 0.947 g/cm³ (Calc.)[8] | - | - |

| Refractive Index (@ 20°C) | 1.484 - 1.494[4][12] | - | - | - |

| Boiling Point | - | 216.9 °C (Calc.)[8] | - | - |

| Solubility in Water | Sparingly soluble[12] | Slightly soluble (2.3 g/L, Calc.)[8] | - | Practically insoluble[3] |

Chromatographic and Spectroscopic Characterization

Gas chromatography (GC) is the primary tool for separating and quantifying the isomers of p-Menth-2,8-dien-1-ol in mixtures, such as essential oils.[1][13] The retention index (Kovats' RI) is a critical parameter for identification.

| Column Type | Active Phase | Isomer | Kovats' Retention Index (I) |

| Non-Polar | HP-5MS | cis | 1122[9] |

| Non-Polar | DB-5 | cis | 1138, 1141, 1134[9] |

| Polar | DB-Wax | cis | 1629[9][14] |

Expert Insight: The significant shift in retention index from a non-polar (e.g., DB-5) to a polar (e.g., DB-Wax) column is a hallmark of alcohol-containing terpenes and serves as a strong confirmation of identity. The hydroxyl group's interaction with the polar stationary phase drastically increases retention time compared to non-polar phases.

For absolute structural elucidation, Nuclear Magnetic Resonance (¹H NMR) spectroscopy is indispensable. For example, the ¹H NMR spectrum for (+)-p-mentha-2,8-diene-1-ol (product of a specific synthesis) shows characteristic signals: δ 1.28 (3H, s), 1.73 (3H, s), 4.73 (1H, s), 4.78 (1H, s), 5.67 (1H, d, J=11 Hz), 5.68 (1H, d, J=11 Hz).[15] These signals correspond to the methyl groups, the exocyclic methylene protons, and the vinyl protons of the cyclohexene ring, respectively.

Authoritative Experimental Protocols

The synthesis of stereochemically pure p-Menth-2,8-dien-1-ol is a significant challenge, as many routes yield isomeric mixtures.[1][15] The following protocols represent field-proven methods for synthesis and extraction.

Protocol 1: Regio- and Stereoselective Synthesis from (+)-Limonene Oxide

This protocol is based on a patented industrial process that offers high selectivity for the desired (+)-p-mentha-2,8-diene-1-ol isomer, a crucial precursor for synthetic cannabinoids.[15] The causality of this multi-step synthesis lies in the precise control of epoxide ring-opening and subsequent elimination.

Sources

- 1. P-Mentha-2,8-dien-1-ol | 22771-44-4 | Benchchem [benchchem.com]

- 2. This compound, (Z)- | C10H16O | CID 5319363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Showing Compound trans-p-Mentha-2,8-dien-1-ol (FDB004002) - FooDB [foodb.ca]

- 4. dextro-2,8-para-menthadien-1-ol, 22771-44-4 [thegoodscentscompany.com]

- 5. cis-p-Mentha-2,8-dien-1-ol [webbook.nist.gov]

- 6. cis-p-Mentha-2,8-dien-1-ol [webbook.nist.gov]

- 7. obires.com [obires.com]

- 8. CAS # 82769-01-5, (-)-p-Mentha-2,8-dien-1-ol, (1R,4S)-1-Methyl-4-(1-methylethenyl)-2-cyclohexen-1-ol, (-)-(1R,4S)-p-Mentha-2,8-dien-1-ol - chemBlink [chemblink.com]

- 9. cis-p-Mentha-2,8-dien-1-ol [webbook.nist.gov]

- 10. cis-p-Mentha-2,8-dien-1-ol [webbook.nist.gov]

- 11. trans-para-2,8-1-menthadienol, 7212-40-0 [thegoodscentscompany.com]

- 12. 2,8-p-Menthadien-1-ol, (+)- - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Optimization of the extraction of the p‐menthadienol isomers and aristolone contained in the essential oil from Elyonurus hensii using a 23 full factorial design - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cis-p-Mentha-2,8-dien-1-ol [webbook.nist.gov]

- 15. US7323607B2 - Process for preparation of (+)-p-mentha-2,8-diene-1-ol - Google Patents [patents.google.com]

The Multifaceted Biological Landscape of p-Menth-2,8-dien-1-ol and Its Derivatives: A Technical Guide for Drug Discovery and Development

Introduction: Unveiling the Potential of a Versatile Monoterpenoid

p-Menth-2,8-dien-1-ol, a monocyclic monoterpenoid alcohol, is a naturally occurring volatile compound found in the essential oils of numerous aromatic plants.[1][2] Belonging to the expansive class of terpenoids, this molecule has garnered significant interest within the scientific community for its diverse and promising biological activities.[3] Its presence in various traditional medicinal plants, such as those from the Cymbopogon (lemongrasses) and Mentha (mint) genera, hints at its therapeutic potential.[1] This technical guide serves as an in-depth exploration of the biological activities of p-Menth-2,8-dien-1-ol and its derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into its chemical properties, natural sourcing, and synthesis, followed by a comprehensive analysis of its antimicrobial, anti-inflammatory, antioxidant, and insecticidal properties, complete with mechanistic insights and detailed experimental protocols.

Chemical & Physical Properties

p-Menth-2,8-dien-1-ol is a member of the menthane monoterpenoids.[2][4] Its structure is based on the p-menthane backbone, which consists of a cyclohexane ring with a methyl group and a prop-1-en-2-yl group at positions 1 and 4, respectively.[2][4] The presence of stereocenters gives rise to different stereoisomers, including cis and trans forms, which can exhibit distinct biological activities.[3]

Table 1: Physicochemical Properties of p-Menth-2,8-dien-1-ol

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆O | [5] |

| Molecular Weight | 152.23 g/mol | [5] |

| Appearance | Colorless to pale yellow liquid | [6] |

| Boiling Point | 247-251 °C at 760 mmHg | [6] |

| Flash Point | 86.67 °C | [6] |

| Water Solubility | Very slightly soluble | [6] |

| logP (o/w) | ~3.054 (estimated) | [6] |

Natural Occurrence and Synthesis

This monoterpenoid is a significant constituent of the essential oils of various plant species, including several in the Cymbopogon and Mentha genera.[1] Its biosynthesis in plants is believed to follow the mevalonate pathway, starting from the precursor geranyl pyrophosphate (GPP).[3]

From a synthetic perspective, p-Menth-2,8-dien-1-ol is a valuable chiral intermediate, notably in the synthesis of cannabinoids such as cannabidiol (CBD) and Δ⁹-tetrahydrocannabinol (THC).[2][7][8] Several synthetic routes have been established, with a common starting material being the readily available monoterpene (R)-(+)-limonene.[2][7]

One modern and efficient method involves the continuous flow photooxidation of (R)-(+)-limonene. This process utilizes a photosensitizer and light to generate hydroperoxide intermediates, which are then reduced in-situ to the corresponding alcohol, p-Menth-2,8-dien-1-ol.[7] Other multi-step chemical synthesis approaches have also been developed, often involving the epoxidation of limonene followed by rearrangement or ring-opening reactions.[8][9]

Biological Activities and Mechanisms of Action

p-Menth-2,8-dien-1-ol and its derivatives exhibit a broad spectrum of biological activities, making them attractive candidates for further investigation in drug discovery.

Antimicrobial and Antifungal Activity

Essential oils rich in p-Menth-2,8-dien-1-ol have demonstrated notable antibacterial activity against a range of pathogenic bacteria.[3] Studies have shown efficacy against Gram-negative bacteria such as Escherichia coli and Shigella sonnei.[3] Interestingly, some research suggests a degree of selectivity, with low activity observed against beneficial lactic acid bacteria.[3] While specific Minimum Inhibitory Concentration (MIC) values for the pure compound are not extensively reported, the data from essential oil studies provide a strong rationale for further investigation.[3] The proposed mechanism of action for monoterpenes often involves the disruption of bacterial cell membrane integrity, leading to leakage of cellular contents and cell death.

The antifungal potential of essential oils containing p-Menth-2,8-dien-1-ol has also been explored, with activity reported against various fungal strains, including Candida albicans.[10][11][12]

Anti-inflammatory Effects

The anti-inflammatory properties of monoterpenes, including those found in essential oils containing p-Menth-2,8-dien-1-ol, are a significant area of research. In vivo studies on related essential oils have shown a reduction in paw edema in animal models of inflammation.[13] The mechanism underlying this activity is believed to involve the modulation of key inflammatory mediators. Studies on essential oils containing various monoterpenes have demonstrated the downregulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[14][15] Concurrently, an increase in the production of the anti-inflammatory cytokine IL-10 has been observed.[15] This modulation of the cytokine profile suggests an immunoregulatory role. Furthermore, the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression is another proposed mechanism, which would lead to a decrease in the production of nitric oxide (NO) and prostaglandins, respectively.[15] These effects may be mediated through the inhibition of key signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[16][17][18][19][20]

Figure 1: Putative Anti-inflammatory Signaling Pathway.

Antioxidant Properties

In silico studies have suggested that p-Menth-2,8-dien-1-ol may exert antioxidant effects through the inhibition of xanthine oxidase.[21] Experimental evidence from essential oils containing this compound has shown free radical scavenging activity in DPPH assays, with reported IC50 values providing a quantitative measure of this potential.[21] The antioxidant activity of terpenoids is often attributed to their ability to donate a hydrogen atom or an electron to free radicals, thereby neutralizing them and preventing oxidative damage to cells.

Insecticidal and Larvicidal Activity

p-Menthane derivatives have been investigated as potential alternatives to synthetic insecticides due to their biodegradability.[22] The proposed mechanisms of insecticidal action include the disruption of key neurotransmitter systems. One primary target is the γ-aminobutyric acid (GABA) receptor, where these compounds can act as antagonists, leading to hyperexcitation of the insect's nervous system.[3][4][23][24][25] Another potential target is acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[3] Inhibition of AChE leads to an accumulation of acetylcholine at the synapse, resulting in continuous nerve stimulation, paralysis, and death of the insect. Larvicidal activity against important disease vectors such as Anopheles gambiae and Aedes aegypti has also been reported for essential oils containing related monoterpenes.[14][15][17][23][24][26][27][28][29]

Figure 3: Workflow for MIC Determination.

Materials:

-

96-well microtiter plates

-

Test compound (p-Menth-2,8-dien-1-ol or derivative)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Microbial culture

-

Spectrophotometer (optional)

-

Sterile pipette tips and multichannel pipette

Procedure:

-

Preparation of Test Compound: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration.

-

Serial Dilutions: In a 96-well plate, add 100 µL of broth to wells 2 through 12. Add 200 µL of the test compound stock solution to well 1. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. Well 11 serves as a growth control (broth and inoculum only), and well 12 serves as a sterility control (broth only).

-

Inoculum Preparation: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add 100 µL of the diluted microbial suspension to wells 1 through 11.

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism. This can be determined visually or by reading the optical density at 600 nm.

Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol describes a common method for evaluating the free radical scavenging capacity of a compound. [8][14][28][30] Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or ethanol

-

Test compound

-

Ascorbic acid or Trolox (positive control)

-

96-well microtiter plate or spectrophotometer cuvettes

-

Spectrophotometer

Procedure:

-

DPPH Solution Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.

-

Sample Preparation: Prepare a series of dilutions of the test compound and the positive control in methanol.

-

Assay: In a 96-well plate, add a specific volume of the DPPH solution (e.g., 180 µL) to each well. Then, add a smaller volume of the sample or control at different concentrations (e.g., 20 µL). For the blank, add 20 µL of methanol.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at approximately 517 nm.

-

Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

IC50 Determination: Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Anti-inflammatory Activity: Cytokine Quantification by ELISA

This protocol provides a general outline for a sandwich ELISA to measure the concentration of specific cytokines in cell culture supernatants. [1][3][26][31][32] Materials:

-

ELISA plate pre-coated with a capture antibody specific for the cytokine of interest

-

Cell culture supernatants from cells treated with the test compound and an inflammatory stimulus (e.g., LPS)

-

Recombinant cytokine standard

-

Biotinylated detection antibody specific for the cytokine

-

Streptavidin-HRP conjugate

-

TMB substrate solution

-

Stop solution (e.g., 1 M H₂SO₄)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Assay diluent

-

Microplate reader

Procedure:

-

Standard and Sample Preparation: Prepare a standard curve by performing serial dilutions of the recombinant cytokine standard. Add the standards and cell culture supernatants to the wells of the ELISA plate.

-

Incubation: Incubate the plate for a specified time (e.g., 2 hours) at room temperature to allow the cytokine to bind to the capture antibody.

-

Washing: Wash the plate several times with wash buffer to remove unbound material.

-

Detection Antibody: Add the biotinylated detection antibody to each well and incubate for a specified time (e.g., 1-2 hours).

-

Washing: Repeat the washing step.

-

Streptavidin-HRP: Add the streptavidin-HRP conjugate to each well and incubate for a specified time (e.g., 30 minutes).

-

Washing: Repeat the washing step.

-

Substrate Development: Add the TMB substrate solution to each well and incubate in the dark until a color develops.

-

Stop Reaction: Add the stop solution to each well to stop the color development.

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Quantification: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use this curve to determine the concentration of the cytokine in the samples.

Insecticidal Activity: Acetylcholinesterase (AChE) Inhibition Assay

This colorimetric assay is based on the Ellman method and measures the inhibition of AChE activity. [2][6][7][21][33] Materials:

-

Acetylcholinesterase (AChE) from a relevant source (e.g., electric eel or insect)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Tris-HCl buffer (pH 8.0)

-

Test compound

-

Positive control (e.g., physostigmine)

-

96-well microtiter plate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in the Tris-HCl buffer.

-

Assay: In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.

-

Pre-incubation: Pre-incubate the mixture for a short period (e.g., 5 minutes) at room temperature.

-

Initiate Reaction: Add the AChE solution to each well to start the reaction.

-

Measurement: Immediately start monitoring the increase in absorbance at 412 nm over time using a microplate reader in kinetic mode. The yellow color is produced from the reaction of thiocholine (a product of ATCI hydrolysis by AChE) with DTNB.

-

Calculation: Determine the rate of the reaction (change in absorbance per minute). Calculate the percentage of inhibition for each concentration of the test compound compared to the control (no inhibitor).

-

IC50 Determination: Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.

Conclusion and Future Directions

p-Menth-2,8-dien-1-ol and its derivatives represent a promising class of natural compounds with a wide array of biological activities. Their demonstrated antimicrobial, anti-inflammatory, antioxidant, and insecticidal properties warrant further in-depth investigation. The availability of efficient synthetic routes, coupled with their natural abundance, makes them attractive candidates for drug discovery and development programs.

Future research should focus on several key areas:

-

Synthesis and Biological Evaluation of Novel Derivatives: A systematic approach to the synthesis of a diverse library of derivatives (e.g., esters, ethers, amino- and amido-derivatives) is crucial to establish clear structure-activity relationships (SAR).

-

Elucidation of Molecular Mechanisms: While initial mechanistic insights are available, more detailed studies are needed to identify the specific molecular targets and signaling pathways modulated by these compounds. Techniques such as transcriptomics, proteomics, and electrophysiology will be invaluable in this regard.

-

In Vivo Efficacy and Safety Studies: Promising in vitro results must be translated into in vivo models to assess the efficacy, pharmacokinetics, and safety profiles of these compounds.

-

Quantitative Analysis of Pure Compounds: There is a clear need for more quantitative biological data (IC50, MIC, LD50 values) on the isolated, pure p-Menth-2,8-dien-1-ol and its derivatives to accurately assess their potency and selectivity.

By addressing these research gaps, the full therapeutic and commercial potential of p-Menth-2,8-dien-1-ol and its derivatives can be unlocked, paving the way for the development of novel pharmaceuticals, agrochemicals, and other valuable products.

References

- Ramos, T. de O., Braga, F. C., de Souza, R. O. M. A., Brocksom, T. J., & de Oliveira, K. T. (n.d.). Scaling up the Synthesis of p-mentha-2,8-dien-1-ol Under Continuous Photoflow Conditions. Vertex AI Search.

- BenchChem. (n.d.). p-Menth-2,8-dien-1-ol | 22771-44-4.

- Benkhaira, N., Koraichi, S. I., & Fikri-Benbrahim, K. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.

- BenchChem. (n.d.). A comparative analysis of the insecticidal properties of p-Mentha-2,4-diene.

- FooDB. (2010, April 8). Showing Compound p-Menth-trans-2,8-dien-1-ol (FDB006121).

- Muñoz, O. B. (2023). Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique. Methods in Molecular Biology, 2612, 101–108.

- BD Biosciences. (n.d.). Cytokine ELISA Protocol.

- Wang, Y.-T., Zhu, L., et al. (2016). Chemical composition and anti-inflammatory activities of essential oil from Trachydium roylei. Journal of Food and Drug Analysis.

- Ray, C. A., et al. (n.d.). Detection and Quantification of Cytokines and Other Biomarkers. PMC.

- Der Pharma Chemica. (n.d.).

- de Carvalho, K. I. M., et al. (n.d.).

- Gherman, C., et al. (2021, April 9). In Silico and In Vitro Evaluation of the Antimicrobial and Antioxidant Potential of Mentha × smithiana R.

- BenchChem. (n.d.). A Comparative Guide to AB-TS and DPPH Assays for Determining Antioxidant Capacity.

- Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel).

- Mentha species. (2021, March 15). Phenolic Compounds and Biological Activity of Selected. MDPI.

- Casida, J. E., & Durkin, K. A. (n.d.). Novel GABA receptor pesticide targets. PMC - NIH.

- BenchChem. (n.d.). p-Menth-2,8-dien-1-ol | 22771-44-4.

- ResearchGate. (n.d.). Synthesis of p -mentha-2,8-dien-1-ol ( ). Reagents and conditions: (i) m.

- FooDB. (2010, April 8). Showing Compound trans-p-Mentha-2,8-dien-1-ol (FDB004002).

- The Good Scents Company. (n.d.). dextro-2,8-para-menthadien-1-ol, 22771-44-4.

- Islam, M. T., et al. (2021, November 20).

- González-Gálvez, D., et al. (2014, October 13). Synthetic derivatives of aromatic abietane diterpenoids and their biological activities.

- Casida, J. E. (n.d.). Novel GABA receptor pesticide targets. PubMed.

- Exploring the Larvicidal and Adulticidal Activity against Aedes aegypti of Essential Oil from Bocageopsis multiflora. (n.d.). MDPI.

- Google Patents. (n.d.).

- ResearchGate. (n.d.). Cytotoxicity (IC50) of tested compounds on different cell lines.

- Mehani, M., et al. (n.d.). Antibacterial, antifungal activity and chemical composition study of essential oil of Mentha pepirita from the south Algerian. Der Pharma Chemica.

- da Silva, A. C. G., et al. (2023, November 30). Article. SciELO.

- Vervoorts-Weber, L., et al. (n.d.). Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue.

- In Vivo Evaluation of the Analgesic and Anti-Inflammatory Activity of Thymus numidicus Essential Oil. (n.d.). MDPI.

- Sugiura, R., et al. (n.d.). The MAPK kinase Pek1 acts as a phosphorylation-dependent molecular switch. PubMed.

- Woodruff, G. N., et al. (n.d.). Electrophysiological studies of the GABAA receptor ligand, 4-PIOL, on cultured hippocampal neurones. PubMed.

- Al-Mijalli, S. H., et al. (2022, May 5). Investigation of Chemical Compositions and Biological Activities of Mentha suaveolens L.

- NIST. (n.d.). cis-p-Mentha-2,8-dien-1-ol.

- Research Article Determination of Volatile Compounds of Mentha piperita and Lavandula multifida and Investigation of Their Antibacterial, Antioxidant, and Antidiabetic Properties. (2022, June 14). ScienceOpen.

- Ozoe, Y., et al. (n.d.).

- FooDB. (2011, March 17). Showing Compound p-Mentha-1(7),8-dien-2-ol (FDB021633).

- Der Pharma Chemica. (n.d.).

- CABI Digital Library. (n.d.). Chemical composition and antimicrobial activity of Tanacetum tomentellum (Boiss.)

- Pistelli, L., et al. (2023, October 4). Chemical Composition and Anti-Candida Activity of Mentha suaveolens Ehrh.

- Kim, M., et al. (n.d.).

- Chi, G., et al. (n.d.). Suppression of MAPK and NF-κB pathways by limonene contributes to attenuation of lipopolysaccharide-induced inflammatory responses in acute lung injury. PubMed.

- ACG Publications. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.

- Tencheva, A., et al. (2021, November 30). ANTIMICROBIAL ACTIVITY OF AMINO ACID DERIVATIVES OF MEMANTINE. Journal of Chemical Technology and Metallurgy.

- Ferreri, N. R., et al. (n.d.).

- Tsolaki, E., et al. (n.d.). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. MDPI.

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | 22771-44-4 | Benchchem [benchchem.com]

- 3. Menthol enhances phasic and tonic GABAA receptor-mediated currents in midbrain periaqueductal grey neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. This compound, (Z)- | C10H16O | CID 5319363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of p-menthane derivatives with potential biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. Electrophysiological studies of the GABAA receptor ligand, 4-PIOL, on cultured hippocampal neurones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In Vivo Evaluation of the Analgesic and Anti-Inflammatory Activity of Thymus numidicus Essential Oil [mdpi.com]

- 14. orbi.umons.ac.be [orbi.umons.ac.be]

- 15. Assessing the cytotoxicity of phenolic and terpene fractions extracted from Iraqi Prunus arabica against AMJ13 and SK-GT-4 human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. dextro-2,8-para-menthadien-1-ol, 22771-44-4 [thegoodscentscompany.com]

- 17. The MAPK kinase Pek1 acts as a phosphorylation-dependent molecular switch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Biological activities of isatin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Dietary salt intake activates MAP kinases in the rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. cabidigitallibrary.org [cabidigitallibrary.org]

- 22. In silico stereo-electronic analysis of PMD (p-Menthane-3-8-Diol) and its derivatives for pharmacophore development may aid discovery of novel insect repellents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Chemical analysis, repellent, larvicidal, and oviposition deterrent activities of plant essential oils against Aedes aegypti, Anopheles gambiae, and Culex quinquefasciatus - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Meroterpenoid Chrodrimanins Are Selective and Potent Blockers of Insect GABA-Gated Chloride Channels | PLOS One [journals.plos.org]

- 26. Larvicidal and adulticidal effects of Ethiopian medicinal plants against Anopheles gambiae (Diptera: Culicidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 27. oaji.net [oaji.net]

- 28. gsconlinepress.com [gsconlinepress.com]

- 29. SCIRP Open Access [scirp.org]

- 30. Electrophysiological studies of the GABAA receptor ligand, 4-PIOL, on cultured hippocampal neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. mdpi.com [mdpi.com]

- 32. researchgate.net [researchgate.net]

- 33. tandfonline.com [tandfonline.com]

The Pharmacological Frontier: A Technical Guide to the Therapeutic Potential of p-Menth-2,8-dien-1-ol

Abstract

p-Menth-2,8-dien-1-ol, a monocyclic monoterpenoid alcohol also known as isopiperitenol, is a naturally occurring compound found in the essential oils of various aromatic plants. Historically utilized in traditional medicine, this phytochemical is now emerging as a subject of intense scientific scrutiny for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of p-Menth-2,8-dien-1-ol's therapeutic potential, with a specific focus on its anti-inflammatory, analgesic, and anticancer properties. We delve into the mechanistic underpinnings of its bioactivities, present detailed experimental protocols for its evaluation, and summarize key quantitative data to support its further investigation as a promising lead compound in drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries engaged in the exploration of novel therapeutic agents from natural sources.

Introduction: Unveiling a Promising Natural Compound

p-Menth-2,8-dien-1-ol is a volatile organic compound belonging to the terpene class, specifically a monoterpenoid.[1][2] It is a key constituent of essential oils from plants in the Mentha (mint) and Cymbopogon (lemongrass) genera.[3] The molecule exists as different stereoisomers, including cis and trans forms, which can influence its biological effects.[3] Traditionally, plants containing this compound have been used for their aromatic and medicinal properties. Modern analytical and pharmacological studies are now beginning to validate these traditional uses and uncover the scientific basis for its therapeutic potential. This guide will synthesize the available technical data on p-Menth-2,8-dien-1-ol, providing a foundation for its rational exploration in drug development programs.

Physicochemical Properties and Natural Occurrence

p-Menth-2,8-dien-1-ol is a colorless to pale yellow oily liquid with a characteristic minty and terpenic aroma.[4] It is sparingly soluble in water but soluble in organic solvents like ethanol.[5] Its molecular formula is C₁₀H₁₆O, and its molecular weight is 152.23 g/mol .[6]

This monoterpenoid is found in a variety of plant species, often alongside other terpenes. Notable natural sources include:

-

Cymbopogon species: Lemongrass varieties are rich in p-menthadienols, including p-Menth-2,8-dien-1-ol.[3]

-

Mentha species: Various mint species are known to contain this compound in their essential oils.[5]

-

Citrus species: It has been identified in smaller quantities in the essential oils of different citrus fruits.[3]

-

Other sources: It is also a constituent of spearmint and wild celery.[7]

The concentration of p-Menth-2,8-dien-1-ol in these plants can be influenced by environmental factors such as water stress.[3]

Pharmacological Potential: A Multifaceted Profile

Current research indicates that p-Menth-2,8-dien-1-ol possesses a range of pharmacological activities, with the most compelling evidence in the areas of anti-inflammatory, analgesic, and anticancer effects.

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases. p-Menth-2,8-dien-1-ol has demonstrated significant anti-inflammatory properties in preclinical studies. An essential oil rich in p-menthadienols, including (E)- and (Z)-p-mentha-2,8-dien-1-ol, was shown to significantly reduce ear edema in a 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse model of topical inflammation.[3] This effect was accompanied by a notable decrease in the levels of the pro-inflammatory cytokines Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in the ear tissue.[3]

Mechanism of Action: The anti-inflammatory effects of p-Menth-2,8-dien-1-ol are believed to be mediated, at least in part, through the modulation of key inflammatory signaling pathways. The reduction in pro-inflammatory cytokines suggests an interference with pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central regulators of inflammatory gene expression.[1][2][8] Natural products are known to target these pathways, and the observed decrease in TNF-α and IL-6 production by the p-menthadienol-rich essential oil aligns with this mechanistic hypothesis.[3][9][10] Further research is warranted to elucidate the precise molecular targets of p-Menth-2,8-dien-1-ol within these cascades.

Workflow for Investigating Anti-inflammatory Activity

Caption: Workflow for evaluating the anti-inflammatory potential of p-Menth-2,8-dien-1-ol.

Analgesic Activity

Pain management remains a significant clinical challenge. Natural products are a promising source of novel analgesics. Essential oils containing p-Menth-2,8-dien-1-ol have shown anti-nociceptive effects in animal models.[3] The analgesic action appears to be independent of the opioid receptor pathway, as the effect was not blocked by the opioid antagonist naloxone.[3] This suggests a mechanism of action that could be beneficial for avoiding the side effects associated with opioid analgesics.

Mechanism of Action: The peripheral analgesic activity of many natural compounds is linked to the inhibition of inflammatory mediators that sensitize nociceptors, such as prostaglandins. The acetic acid-induced writhing test is a standard model for evaluating peripherally acting analgesics, as the pain response is mediated by the release of these inflammatory substances.[6][11] While direct evidence for p-Menth-2,8-dien-1-ol is still emerging, its demonstrated anti-inflammatory properties strongly suggest that its analgesic effects are likely mediated through the inhibition of inflammatory pathways.

Signaling Pathway in Acetic Acid-Induced Nociception

Caption: Proposed mechanism of analgesic action in the writhing test.

Anticancer Activity

The search for novel anticancer agents is a global health priority. Several monoterpenes have been investigated for their cytotoxic effects against cancer cells. p-Menth-2,8-dien-1-ol, also referred to as isoespintanol in some studies, has demonstrated cytotoxic potential against a panel of human tumor cell lines.[12]

Table 1: Cytotoxic Activity of p-Menth-2,8-dien-1-ol (Isoespintanol) against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MDA-MB-231 | Breast Cancer | 52.39 |

| A549 | Lung Cancer | 59.70 |

| DU145 | Prostate Cancer | 47.84 |

| A2780 | Ovarian Cancer | 42.15 |

| A2780-cis | Cisplatin-Resistant Ovarian Cancer | 60.35 |

| MRC-5 | Non-tumor Lung Fibroblast | 39.95 |

| Data sourced from a study on isoespintanol.[12] |

The data indicates that p-Menth-2,8-dien-1-ol exhibits broad-spectrum cytotoxic activity against various cancer cell types, including a cisplatin-resistant ovarian cancer cell line, suggesting its potential to overcome certain forms of drug resistance.[12] Notably, its cytotoxicity extends to a non-tumor cell line, highlighting the need for further studies to optimize its therapeutic index.[12]

Mechanism of Action: The anticancer mechanism of p-Menth-2,8-dien-1-ol appears to involve the induction of apoptosis, or programmed cell death.[12] Morphological changes characteristic of apoptosis, such as nuclear and cytoplasmic condensation and cell fragmentation, were observed in cancer cells treated with the compound.[12] The MAPK signaling pathway is a critical regulator of cell proliferation and apoptosis, and its modulation by natural products is a key area of anticancer research.[9][10] It is plausible that p-Menth-2,8-dien-1-ol exerts its pro-apoptotic effects through the modulation of the MAPK cascade, a hypothesis that warrants further investigation.

Experimental Protocols for Pharmacological Evaluation

To facilitate further research and ensure reproducibility, this section provides detailed, step-by-step methodologies for key experiments cited in the evaluation of p-Menth-2,8-dien-1-ol.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[13]

-

Compound Treatment: Treat the cells with various concentrations of p-Menth-2,8-dien-1-ol and incubate for 72 hours.[13]

-

MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[13]

-

Formazan Solubilization: Remove the MTT solution and add 130 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.[13]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[13]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a standard in vivo model to screen for acute anti-inflammatory activity.